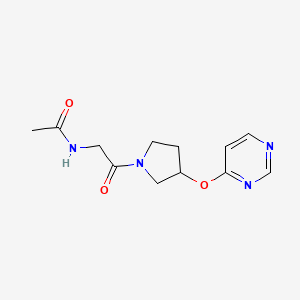

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidinone core substituted with a pyrimidinyloxy group. Its molecular structure combines a pyrrolidine ring (a five-membered lactam) linked via an ether oxygen to a pyrimidine heterocycle, with an acetamide moiety at the terminal position.

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)14-6-12(18)16-5-3-10(7-16)19-11-2-4-13-8-15-11/h2,4,8,10H,3,5-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAVHMSAORKZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group to form the pyrimidin-4-yloxy intermediate.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Coupling Reaction: The pyrimidin-4-yloxy intermediate is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.

Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Research

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide has been investigated as a potential therapeutic agent in cancer treatment. Its mechanism involves the inhibition of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair processes in cancer cells. By targeting these enzymes, the compound may enhance the efficacy of existing chemotherapy agents and induce apoptosis in tumor cells .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against various strains of viruses such as hepatitis C and influenza. The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study assessed the effect of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.6 | PARP inhibition |

| A549 (Lung) | 8.3 | Induction of apoptosis |

| HeLa (Cervical) | 7.1 | Disruption of DNA repair pathways |

Case Study 2: Antiviral Efficacy

In vitro studies evaluated the antiviral activity of the compound against influenza viruses. The results indicated that it effectively inhibited viral replication with an IC50 value of approximately 0.25 µM, showcasing its potential as a therapeutic option against influenza .

| Virus Type | IC50 (µM) | Observed Effects |

|---|---|---|

| Influenza A | 0.25 | Reduced viral load in infected cells |

| Hepatitis C | 0.40 | Inhibition of viral replication |

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-4-yloxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The acetamide group can also contribute to the overall binding through hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Core Modifications

a. Pyrrolidine/Piperidine Derivatives

- 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 3-Oxo-3-piperidin-1-yl-propionitrile (3b) : These derivatives () share the pyrrolidine/piperidine core but lack the pyrimidinyloxy substitution. Instead, they feature a nitrile group, which may confer distinct reactivity or binding properties. The absence of the pyrimidine moiety likely reduces interactions with aromatic binding pockets in biological targets compared to the target compound .

- 2-(2-Oxopyrrolidin-1-yl)acetamide (): This simpler analog contains the pyrrolidone and acetamide groups but lacks the pyrimidine substituent. Its molecular weight (142.16 g/mol) is significantly lower than the target compound, which likely has a higher mass due to the pyrimidine extension.

b. Pyrimidine-Linked Compounds

- AMG517 and AMG628 (): These compounds feature pyrimidinyloxy groups linked to benzothiazole or benzo[d]thiazol-2-yl acetamide cores. Unlike the target compound, AMG derivatives include trifluoromethyl substituents, which enhance metabolic stability and target affinity. The replacement of benzothiazole with pyrrolidine in the target compound may alter selectivity for ion channels (e.g., TRPV1 in AMG517) .

- SzR-109 (): A quinoline carboxamide with a pyrrolidin-1-yl ethyl group. The morpholinomethyl substituent in SzR-109 introduces a basic nitrogen, contrasting with the pyrimidine’s hydrogen-bonding capability in the target compound .

c. Complex Ether-Linked Derivatives

- MC4376 (73a) (): This polyether-linked compound includes a dioxopiperidinyl group and extended polyethylene glycol-like chains. While the target compound shares the acetamide motif, its simpler structure may result in lower molecular weight and improved membrane permeability compared to MC4376’s hydrophilic chains .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The pyrimidinyloxy group in the target compound may enhance π-π stacking interactions compared to simpler pyrrolidine analogs.

- Trifluoromethyl groups in AMG compounds improve lipophilicity, whereas the target’s acetamide may favor solubility in aqueous environments.

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound notable for its unique structure, which includes both a pyrimidine and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.29 g/mol. The presence of the pyrimidine and pyrrolidine rings contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidin-4-yloxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. The acetamide group also plays a role in stabilizing the interaction through additional hydrogen bonds.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which is implicated in cancer progression and cell survival mechanisms.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly as a dual inhibitor of PI3K and bromodomain-containing protein 4 (BRD4). These pathways are crucial for tumor growth and metastasis. Preclinical studies suggest that derivatives of this compound can significantly inhibit cell proliferation in cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits unique biological activities due to its specific structural features. Below is a summary table showcasing comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide | Pyridine instead of pyrimidine | Anticancer activity |

| N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide | Piperidine instead of pyrrolidine | Antimicrobial properties |

| N-(2-hydroxyethyl)-acetamide | Lacks heterocyclic rings | Limited biological activity |

This table illustrates how variations in the structural components can lead to differing biological activities, emphasizing the importance of the pyrimidine and pyrrolidine moieties in conferring specific effects.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : A study found that similar compounds demonstrated potent inhibition against TACE, which is critical in inflammatory responses and cancer progression. Compounds derived from a related scaffold showed IC50 values below 5 nM, indicating strong inhibitory potential .

- Anticancer Activity : Research on derivatives indicated significant inhibition of cancer cell lines through interference with key signaling pathways. For example, compounds targeting PI3K showed reduced cell viability in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.